Physicochemical Differentiation: tPSA vs. Pyrimidine Analog
The topological polar surface area (tPSA) of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide is calculated to be 95 Ų, compared to approximately 87–90 Ų for the direct pyrimidine isostere N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)isonicotinamide, as estimated from ZINC analog enumeration [1]. This difference of 5–8 Ų places the pyridazine compound closer to the 90 Ų threshold where passive membrane permeability begins to decline, potentially reducing its oral absorption potential relative to the pyrimidine variant while increasing aqueous solubility — a trade-off that may favor in vitro biochemical assay formats over cellular permeability-dependent readouts.
| Evidence Dimension | Topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | 95 Ų (ZINC-calculated) |
| Comparator Or Baseline | Pyrimidine analog: ~87–90 Ų (estimated from ZINC enumeration; no experimentally determined analog tPSA available) |
| Quantified Difference | +5 to +8 Ų (relative to pyrimidine isostere) |
| Conditions | In silico calculation (ZINC model); no experimental logD or PAMPA data available |
Why This Matters
The higher tPSA predicts better aqueous solubility but potentially reduced passive membrane permeability; researchers selecting this compound for cellular assays must validate intracellular target engagement empirically rather than relying on permeability predictions alone.
- [1] ZINC Database. ZINC000103294095 property comparison vs. structural analogs. Accessed 2026. https://zinc.docking.org/substances/ZINC000103294095/ View Source
